9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate
Overview
Description
“9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance and its CAS number is 147687-15-8 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Methylaminoethanol and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 . The molecular weight of the compound is 297.35 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 474.2±24.0 °C and a predicted density of 1.220±0.06 g/cm3 . It also has a predicted pKa value of 14.59±0.10 .Scientific Research Applications
Crystal Structure Characterization
The compound has been used in the study of crystal structures. In one study, it was noted that the molecular plane of the O=C—NH—Cα unit in the compound is slightly pyramidalized, with the N atom deviating from the basal plane, showcasing its unique molecular geometry and the potential application in understanding molecular interactions and crystal formation (Yamada et al., 2008).
Synthetic Applications
The compound has been employed as a protective group in organic synthesis, particularly in the protection of hydroxy groups in conjunction with various acid- and base-labile protecting groups. This usage underscores its versatility in synthetic organic chemistry, particularly in peptide synthesis, where it can be conveniently removed under mild conditions while other sensitive functional groups remain intact (Gioeli & Chattopadhyaya, 1982).
Biotransformation Studies
The compound's derivatives have been studied for their biotransformation by biphenyl-utilizing bacteria. This research highlights its potential applications in biotechnological processes and the pharmaceutical industry, where such biotransformation can lead to the production of valuable metabolites with various pharmacological properties (Waldau et al., 2009).
Material Science and Electronics
In material science and electronics, the compound and its derivatives have been used in the synthesis of novel materials. For instance, they have been involved in the development of multifunctional materials for high-performance organic light-emitting diodes (OLEDs). This points towards its significant role in the advancement of electronic and optoelectronic devices, offering promising applications in displays and lighting technologies (Ye et al., 2010).
Safety and Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-11-21(12-13-22)20(23)24-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19,22H,2,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOMMVDZBVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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